molecular formula C14H16N4O4S B2453983 methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate CAS No. 1798466-56-4

methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate

Cat. No. B2453983
CAS RN: 1798466-56-4
M. Wt: 336.37
InChI Key: JFEQIUQXBKUJHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring via a click reaction . This is a widely used copper-catalyzed reaction of azides with alkynes . The pyrrolidine ring could be formed through a variety of methods, including cyclization reactions. The sulfonyl group and the benzoate group could be introduced through substitution reactions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of compounds similar to methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate in synthesizing heterocyclic compounds. For example, the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups through 1,3-dipolar cycloaddition reactions showcases the compound's role in creating structurally diverse heterocycles, crucial for pharmaceutical development and other applications (Markitanov et al., 2016).

Drug Delivery Systems

Another significant application is in the field of drug delivery, where such compounds can be used to encapsulate lipophilic pyrenyl derivatives in water-soluble metalla-cages. This encapsulation technique improves the bioavailability of hydrophobic drugs, demonstrating the compound's potential in enhancing therapeutic efficacy (Mattsson et al., 2010).

Key Intermediates in Synthesis

Compounds like this compound serve as key intermediates in synthesizing complex molecules. For instance, their role in the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, highlights their importance in pharmaceutical manufacturing processes (Xiu-lan, 2009).

Structural Studies and Materials Science

Moreover, research into the structural aspects of compounds featuring triazole and sulfonyl groups, such as the X-ray crystal structure analysis, provides insights into their molecular geometry, which is crucial for designing materials with specific properties. These studies aid in the development of new materials with potential applications in electronics, optics, and nanotechnology (Moser et al., 2005).

Supramolecular Chemistry

Additionally, such compounds are investigated for their ability to form supramolecular structures through hydrogen-bonding interactions. This research has implications for creating novel liquid crystal materials, which are vital for display technologies and other advanced applications (Naoum et al., 2010).

properties

IUPAC Name

methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEQIUQXBKUJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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